molecular formula C13H13ClN4O2 B5267639 4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B5267639
M. Wt: 292.72 g/mol
InChI Key: UVJSRKFWWCNZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is an organic compound with a complex structure that includes a pyrazole ring, a chlorinated phenyl group, and an acetamidophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The chlorinated phenyl group is introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride. The final step involves the coupling of the chlorinated phenyl group with the acetamidophenyl moiety under basic conditions, using reagents such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic conditions, solvents like dimethylformamide or tetrahydrofuran.

Major Products

Scientific Research Applications

4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-acetamidophenyl)-2-hydroxybenzamide
  • N-(4-Acetamidophenyl)-4-chloro-3-[(4-methylphenyl)sulfamoyl] benzamide
  • 4-chloro-N-[(2-chlorophenyl)methyl]-N-[1-(4-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl]-3-nitrobenzamide

Uniqueness

4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific structural features, including the combination of a pyrazole ring, a chlorinated phenyl group, and an acetamidophenyl moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-4-chloro-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2/c1-8(19)16-9-3-5-10(6-4-9)17-13(20)12-11(14)7-15-18(12)2/h3-7H,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJSRKFWWCNZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=NN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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